molecular formula C19H11ClFNO6S B2657809 Pgam1-IN-1

Pgam1-IN-1

Cat. No.: B2657809
M. Wt: 435.8 g/mol
InChI Key: HOMMZVQJPVUUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PGAM1-IN-1 is a potent inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme that plays a critical role in glycolysis and biosynthesis pathways. PGAM1 is involved in the reversible conversion of 3-phosphoglycerate to 2-phosphoglycerate, a key step in the glycolytic pathway. Inhibition of PGAM1 has been identified as a promising strategy for cancer therapy due to its role in promoting cancer cell proliferation and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PGAM1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of anthraquinone derivatives, which are modified to enhance their inhibitory activity against PGAM1 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient synthetic routes and the application of advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: PGAM1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards PGAM1 .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity against PGAM1. These derivatives are characterized by their ability to bind to the active site of PGAM1 and inhibit its enzymatic activity .

Properties

IUPAC Name

3-chloro-N-(1,8-dihydroxy-9-oxoxanthen-3-yl)-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFNO6S/c20-10-3-1-6-15(18(10)21)29(26,27)22-9-7-12(24)17-14(8-9)28-13-5-2-4-11(23)16(13)19(17)25/h1-8,22-24H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMMZVQJPVUUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)NS(=O)(=O)C4=C(C(=CC=C4)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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